(1R,4R,5R)-rel-tert-Butyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate
Overview
Description
(1R,4R,5R)-rel-tert-Butyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate is a chemical compound with the molecular formula C11H19NO3 and a molecular weight of 213.28 g/mol . This compound is characterized by its bicyclic structure, which includes a hydroxyl group and a tert-butyl ester group. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4R,5R)-rel-tert-Butyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as bicyclic amines and tert-butyl esters.
Reaction Conditions: The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as triethylamine or pyridine.
Reaction Steps:
Industrial Production Methods
In industrial settings, the production of this compound is typically carried out in large-scale reactors under controlled conditions. The process involves:
Batch or Continuous Processing: Depending on the scale of production, either batch or continuous processing methods may be used.
Chemical Reactions Analysis
Types of Reactions
(1R,4R,5R)-rel-tert-Butyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, tetrahydrofuran.
Catalysts: Triethylamine, pyridine.
Major Products
The major products formed from these reactions include:
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols, amines.
Substitution Products: Various functionalized derivatives.
Scientific Research Applications
(1R,4R,5R)-rel-tert-Butyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic applications.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R,4R,5R)-rel-tert-Butyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl group and the tert-butyl ester group play crucial roles in its reactivity and binding affinity. The compound can act as an enzyme inhibitor or activator, depending on the context of its use. The molecular targets and pathways involved include:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Protein-Ligand Interactions: It can form stable complexes with proteins, affecting their structure and function.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (1R,4R,5R)-rel-tert-Butyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate include:
tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: A compound used as a semi-flexible linker in PROTAC development.
4,4’-Dichlorobenzophenone: An organic compound with a similar bicyclic structure.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its bicyclic structure, which confer distinct chemical and biological properties. This makes it a valuable compound in various scientific and industrial applications .
Properties
IUPAC Name |
tert-butyl (1R,4R,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-6-7-4-8(12)5-9(7)13/h7-9,13H,4-6H2,1-3H3/t7-,8-,9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDPGSWMTDGGUEB-IWSPIJDZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC1CC2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2C[C@@H]1C[C@H]2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.